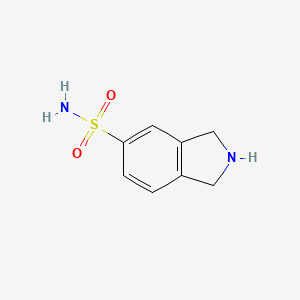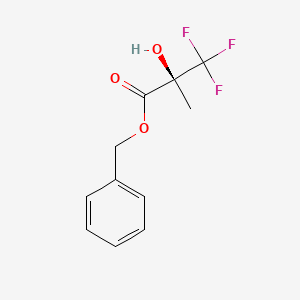
(S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate
Overview
Description
“(S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate” is a complex organic compound. It contains a benzyl group (a phenyl ring attached to a CH2), a trifluoromethyl group (-CF3), and a hydroxypropanoate group (a three-carbon chain with a hydroxyl group and a carboxylate ester). The “(S)” denotes the stereochemistry of the molecule, indicating that it is the “left-handed” version of this molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the trifluoromethyl group and the formation of the ester. Trifluoromethyl groups can be introduced using various methods, such as the reaction of carboxylic acids with sulfur tetrafluoride . The ester could be formed via a reaction between an alcohol and a carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the reactivity of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The trifluoromethyl group is known for its reactivity, and can participate in various types of reactions, including transition metal-mediated trifluoromethylation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds .
Scientific Research Applications
Polymer Science and Drug Delivery Systems
Polymer Drug Conjugates : A study by Gallardo et al. (2003) on ionic polymeric drug conjugates highlighted the use of related trifluoromethyl compounds in developing drug delivery systems that can release drugs at a controlled, zero-order rate. This approach is crucial for maintaining consistent drug levels in the body over time (Gallardo et al., 2003).
Triblock Copolymers : Research by Barouti and Guillaume (2016) involved the synthesis of amphiphilic triblock copolymers using a similar methodology. These copolymers show potential for creating new self-assembled systems for drug delivery, demonstrating the versatility of trifluoromethyl-containing compounds in biomedical applications (Barouti & Guillaume, 2016).
Organic Synthesis and Materials Science
Trifluoromethoxylation Reagent : Zhou et al. (2018) developed trifluoromethyl benzoate as a new, shelf-stable reagent for trifluoromethoxylation, showcasing its utility in synthesizing compounds with trifluoromethyl groups. This reagent offers a straightforward approach to introducing trifluoromethyl groups into various substrates, including arynes and alkenes, under mild conditions (Zhou et al., 2018).
Liquid Crystalline Polysiloxanes : A study by Bracon et al. (2000) on fluorinated monomers for synthesizing side chain liquid crystalline polysiloxanes illustrates another application. The presence of fluorinated groups, similar to the trifluoromethyl group in "(S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate," contributes to the creation of materials with unique liquid crystalline properties, useful in advanced material applications (Bracon et al., 2000).
Mechanism of Action
Target of Action
Compounds with similar structures are often used in the development of pharmaceuticals and agrochemicals . They might interact with various enzymes or receptors in the body, but without specific studies, it’s hard to identify the primary targets and their roles.
Mode of Action
The trifluoromethyl group in the compound can affect the compound’s stability, lipophilicity, and electronic properties, which could influence how it interacts with its targets .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. The metabolism of organofluorines by microorganisms has been studied, and these studies might provide some insights into the potential biochemical pathways involved .
Pharmacokinetics
Compounds with similar structures often show good oral absorption and the ability to cross lipid barriers .
Result of Action
Organofluorine compounds are often biologically active and can have various effects depending on their specific targets and mode of action .
Safety and Hazards
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, reactivity, and potential applications. For example, the trifluoromethyl group is of significant interest in the field of medicinal chemistry, and there is ongoing research into new methods for its incorporation into organic compounds .
properties
IUPAC Name |
benzyl (2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-10(16,11(12,13)14)9(15)17-7-8-5-3-2-4-6-8/h2-6,16H,7H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXXABZSYXRCJO-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C(=O)OCC1=CC=CC=C1)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




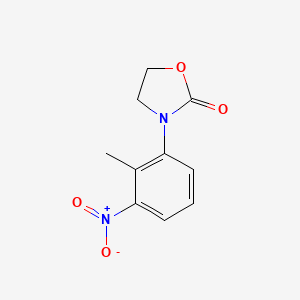

![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline hydrochloride](/img/structure/B1443032.png)
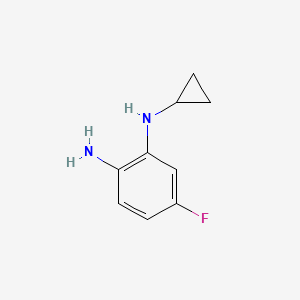
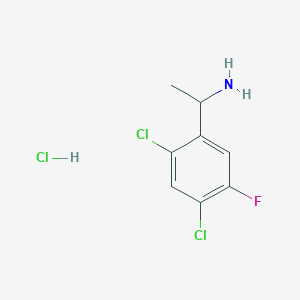
![[2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine](/img/structure/B1443036.png)

![1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}-1,4-diazepane](/img/structure/B1443039.png)
